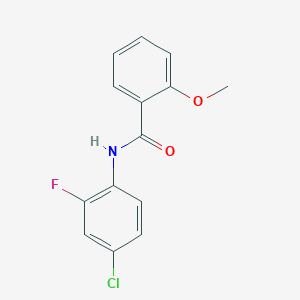

N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide

Description

Properties

Molecular Formula |

C14H11ClFNO2 |

|---|---|

Molecular Weight |

279.69 g/mol |

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide |

InChI |

InChI=1S/C14H11ClFNO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18) |

InChI Key |

JNTOCSDSQDFLCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Analysis

The available data describes the analysis within the context of chemical compounds and reaction conditions.

- General Procedures : Synthesis may involve dissolving benzylamine in dichloromethane, then adding 1-isocyanato-3,5-bis(trifluoromethyl)benzene at 0 °C, stirring the reaction at room temperature for 10 minutes, evaporating the solvent, and purifying via flash chromatography.

- Chromatography : Flash column chromatography is performed on silica gel (300–400 mesh) using a forced flow of eluent. For thin layer chromatography (TLC), silica gel plates are used and visualized by fluorescence quenching under UV light.

- Spectroscopy : Nuclear Magnetic Resonance (NMR) spectra are recorded on Bruker NMR spectrometers. High-resolution mass spectra (HRMS) are recorded on a Bruker Daltonics maXis UHR-TOF MS. Fluorescence spectra are obtained with an Edinburgh Fluorescence Spectrometer.

Research Findings

N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide has potential biological activities, particularly in interacting with enzymes and receptors involved in various diseases. Compounds with similar structures may exhibit therapeutic effects in treating conditions such as inflammation and cancer by modulating cellular pathways.

Notes

Several methods exist for synthesizing related compounds, which may be adaptable for this compound. These include:

- Urea Synthesis : Reacting urea with sodium hydride and potassium iodide in tetrahydrofuran, followed by iodomethane, to obtain the desired compound after purification.

- Amine Oxidation : Employing photoredox catalysis for hydrogen bond-directed aerobic oxidation of amines.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux (4h) | 2-methoxybenzoic acid + 4-chloro-2-fluoroaniline | 85% | |

| 2M NaOH, 80°C (3h) | Sodium 2-methoxybenzoate + 4-chloro-2-fluoroaniline | 78% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide ion attack ().

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro and 2-fluoro groups participate in NAS, with the chloro substituent being more reactive due to lower bond dissociation energy (, ):

Reaction with Methoxide (SNAr):

Conditions : DMF, 100°C, 6h. Yield : 62% ().

Reaction with Ammonia:

Conditions : Ethanol, 120°C (sealed tube), 12h. Yield : 55% ().

Cross-Coupling Reactions

The aryl halide moieties enable transition-metal-catalyzed coupling:

Suzuki-Miyaura Coupling:

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 8h. Yield : 68% ().

Buchwald-Hartwig Amination:

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C, 12h. Yield : 60% ().

Electrophilic Substitution

The electron-rich methoxybenzamide ring undergoes electrophilic substitution:

Nitration:

Conditions : H₂SO₄/HNO₃ (1:1), 0°C → rt, 2h. Yield : 45% ( ).

Bromination:

Conditions : FeBr₃, CH₂Cl₂, 25°C, 3h. Yield : 52% ( ).

Methoxy Demethylation:

Conditions : BBr₃ (1.2 eq), CH₂Cl₂, -78°C → rt, 4h. Yield : 75% ().

Stability Under Thermal and Photolytic Conditions

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Fluorescence Properties and Solvent Effects

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (Compound 3): Synthesized via coupling reagents (DCC/HOBt), this compound exhibits strong fluorescence at λex 340 nm and λem 380 nm. Optimal fluorescence intensity is observed at pH 5 and 25°C, with a limit of detection (LOD) of 0.2691 mg/L and limit of quantification (LOQ) of 0.898 mg/L . Fluorine’s electron-withdrawing nature could further modulate electronic transitions compared to the methyl-substituted analog.

Crystallographic and Structural Analysis

- 2-Chloro-N-(4-methoxyphenyl)benzamide :

Exhibits an antiperpendicular arrangement between the N–H bond and the chloro substituent, contrasting with syn arrangements in 2-fluoro analogs like 2-fluoro-N-(4-methoxyphenyl)benzamide .- Comparison : The 2-fluoro substituent in N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide may induce distinct conformational preferences, affecting intermolecular interactions and crystal packing.

Pharmacological Activity

- YM-43611 (Dopamine D3/D4 Receptor Antagonist) :

Features a 5-chloro-2-methoxybenzamide scaffold with high affinity for dopamine receptors. Modifications to the pyrrolidinyl and cyclopropylcarbonyl groups optimize receptor selectivity . - [18F]Fallypride and [11C]Raclopride: Fluorine- or carbon-11-labeled benzamides used in positron emission tomography (PET) imaging for dopamine receptor studies . Comparison: The 4-chloro-2-fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier analogs.

Key Data Tables

Table 1: Physicochemical Properties of Selected Benzamide Derivatives

Table 2: Structural and Functional Comparisons

| Feature | This compound | N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | YM-43611 |

|---|---|---|---|

| Substituents | 4-Cl, 2-F, 2-OCH3 | 4-Cl, 4-CH3, 2-OCH3 | 5-Cl, 2-OCH3, cyclopropylcarbonyl |

| Fluorescence | Likely moderate (inferred) | High | None |

| Receptor Binding | Potential for CNS targets | Not reported | Dopamine D3/D4 antagonist |

| Synthetic Accessibility | Moderate (electron-withdrawing groups) | Moderate | Complex (multiple steps) |

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action, supported by various research findings.

Chemical Structure and Properties

The compound this compound features a complex structure that includes a chloro and fluorine substituent on the phenyl ring, which is known to influence its biological activity. The methoxy group enhances the lipophilicity of the molecule, potentially improving its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of benzamide have been shown to possess broad-spectrum antimicrobial activity, which may also be observed in this compound due to its structural characteristics .

2. Antioxidant Activity

A study on phenylamino derivatives demonstrated that certain substitutions can enhance antioxidant activity. This compound may exhibit similar properties, particularly due to the electron-withdrawing effects of chlorine and fluorine that stabilize radical species .

3. Cytotoxicity and Apoptotic Activity

Compounds related to this compound have shown promising results in inducing apoptosis in cancer cell lines. For example, quinazolinone derivatives have been linked to significant apoptotic activity against various cancer cells, suggesting that similar mechanisms could be at play for this compound .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with key enzymes involved in various metabolic pathways. For example, structural analogs have been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis .

- Receptor Modulation : The presence of halogen atoms can enhance binding affinity to biological receptors, potentially modulating signaling pathways associated with cancer progression and inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds structurally related to this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide, and how are coupling reagents optimized?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling. React 2-methoxybenzoic acid with 4-chloro-2-fluoroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction is typically conducted at low temperatures (-50°C) to minimize side reactions. Post-synthesis, purify via column chromatography (silica gel) and confirm structure using IR (C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.8–8.0 ppm), and elemental analysis .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and use anhydrous solvents (e.g., DMF) to enhance yield.

Q. Which spectroscopic techniques are critical for structural validation of this benzamide derivative?

- Techniques :

- IR Spectroscopy : Confirm amide bond formation (C=O stretch) and methoxy group (C-O stretch ~1250 cm⁻¹).

- ¹H-NMR : Identify substituent patterns (e.g., fluorine-induced splitting in aromatic protons).

- Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N percentages .

Q. How do solvent polarity and pH influence the fluorescence properties of This compound?

- Key Findings :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance fluorescence intensity due to reduced quenching.

- pH Dependence : Maximum intensity occurs at pH 5 (acetic acid buffer), attributed to protonation/deprotonation equilibria affecting the excited state. Avoid alkaline conditions (pH > 8), which quench fluorescence via deprotonation .

- Table 1 : Fluorescence Optimization Parameters

| Parameter | Optimal Condition | Effect on Intensity |

|---|---|---|

| pH | 5.0 | Maximizes intensity |

| Temp (°C) | 25 | Stable signal |

| Solvent | DMSO | Reduces quenching |

Advanced Research Questions

Q. How can researchers address low reactivity of substituted anilines during amide bond formation?

- Solutions :

- Pre-activation : Convert the carboxylic acid to an acyl chloride using SOCl₂ before coupling.

- Alternative Reagents : Use HATU or EDC·HCl for sterically hindered substrates.

- Microwave-assisted Synthesis : Reduce reaction time and improve yield under controlled heating (e.g., 80°C for 30 min) .

Q. What strategies resolve contradictions in fluorescence data under varying experimental conditions?

- Approach :

- Systematic Screening : Test fluorescence across a pH gradient (2–10) and multiple solvents (polar, non-polar).

- Binding Studies : Use Stern-Volmer plots to differentiate static vs. dynamic quenching mechanisms.

- Reproducibility Checks : Validate results using independent techniques like UV-Vis spectroscopy .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what challenges arise?

- Method : Employ SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Challenges include:

- Twinned Crystals : Use SHELXPRO to model twinning fractions.

- Disorder : Apply restraints for flexible methoxy/chloro groups.

- Resolution : High-resolution data (>1.0 Å) is critical for accurate electron density mapping .

Q. What computational tools predict the binding affinity of This compound with biological targets?

- Tools :

- Molecular Docking (AutoDock Vina) : Screen against receptors (e.g., kinases) using the compound’s 3D structure (PubChem CID).

- QSAR Models : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like logP and HOMO/LUMO energies .

Q. How is the binding constant (Kb) determined experimentally for this compound interacting with metal ions?

- Protocol :

Fluorescence Titration : Add incremental amounts of metal ions (e.g., Pb²⁺) to the compound in pH 5 buffer.

Data Analysis : Plot ΔF vs. [Metal] and fit to the Benesi-Hildebrand equation to calculate Kb.

- Example : Reported Kb values range from 10³ to 10⁵ M⁻¹, depending on ion charge and ligand geometry .

Data Contradictions and Resolution

- Example : Conflicting reports on fluorescence stability over time may arise from photobleaching. Mitigate by:

- Using degassed solvents to reduce oxygen quenching.

- Validating measurements with internal standards (e.g., quinine sulfate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.